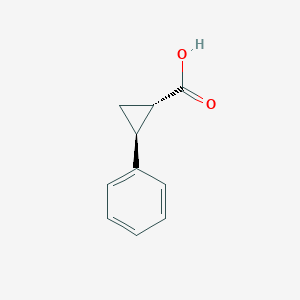![molecular formula C13H13F3N2O2 B6261363 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide CAS No. 1803572-06-6](/img/no-structure.png)
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a chemical compound with the CAS Number: 1803572-06-6 . It has a molecular weight of 286.25 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide include a molecular weight of 286.25 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the available literature.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-carboxylic acid followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "pyrrolidine-3-carboxylic acid", "reagents for oxidation" ], "Reaction": [ "Step 1: React 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a suitable solvent and a condensing agent such as EDC or DCC to form the intermediate 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid.", "Step 2: Oxidize the intermediate using a suitable oxidizing agent such as PCC or DMP to yield the final product, 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide.", "Step 3: Purify the final product using standard techniques such as recrystallization or column chromatography." ] } | |
CAS RN |
1803572-06-6 |
Product Name |
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide |
Molecular Formula |
C13H13F3N2O2 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



